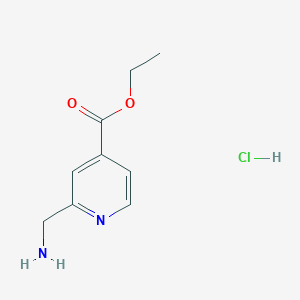

Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-11-8(5-7)6-10;/h3-5H,2,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGJKXXPOZBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670489 | |

| Record name | Ethyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189983-26-3 | |

| Record name | Ethyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(aminomethyl)isonicotinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS No. 1189983-26-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, it incorporates three key functional elements into a single, stable scaffold: a pyridine ring, a primary aminomethyl group, and an ethyl ester. This unique combination makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound is typically supplied as an off-white to white solid.[1] Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1189983-26-3 | [2][3] |

| Molecular Formula | C₉H₁₂N₂O₂·HCl or C₉H₁₃ClN₂O₂ | [1][3][4] |

| Molecular Weight | 216.67 g/mol | [1][3][4] |

| Appearance | Off-white solid | [1] |

| Purity | Typically ≥97% or ≥99% (HPLC) | [1][2][3] |

| Storage Conditions | 0-8°C, under inert atmosphere | [1] |

| Synonyms | Ethyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride | [4] |

While specific experimental data for properties such as melting point, solubility, and pKa are not widely published in peer-reviewed literature, its structure as a hydrochloride salt of a primary amine suggests good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents. The ester functionality contributes to improved solubility in a broader range of organic solvents compared to the corresponding carboxylic acid.[4]

Molecular Structure and Spectroscopic Characterization

The structural identity of this compound is fundamental to its role in synthesis. Although specific, publicly available spectra for this exact compound are scarce, the expected spectroscopic features can be predicted based on its constituent functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aminomethyl group (a singlet, which may be broadened), and distinct aromatic protons of the pyridine ring. The exact chemical shifts of the pyridine protons will be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl and aminomethyl groups, and the aromatic carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching vibrations for the primary amine hydrochloride, C=O stretching for the ester, and C=N and C=C stretching vibrations characteristic of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectral analysis, likely using a soft ionization technique such as electrospray ionization (ESI), would be expected to show a prominent peak for the parent cation (the free base) at m/z corresponding to C₉H₁₂N₂O₂.

Workflow for Structural Characterization

For researchers synthesizing or using this compound, a robust characterization workflow is essential for identity and purity confirmation.

Caption: A typical workflow for the synthesis and analytical validation of Ethyl 2-(aminomethyl)isonicotinate HCl.

Synthesis and Purification

Hypothetical Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on general procedures for the reduction of nitriles or other nitrogen-containing functional groups on a pyridine ring. Researchers should treat this as a starting point and optimize conditions as necessary.

Objective: To synthesize this compound from Ethyl 2-cyanoisonicotinate.

Materials:

-

Ethyl 2-cyanoisonicotinate

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂)

-

Filtration aid (e.g., Celite®)

Step-by-Step Methodology:

-

Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 2-cyanoisonicotinate (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Acidification: Add concentrated hydrochloric acid (approximately 1.1 eq) to the mixture. The presence of acid is crucial for the formation of the hydrochloride salt and can also prevent catalyst poisoning.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by monitoring hydrogen uptake. The reaction may take several hours to days to reach completion.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude this compound.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product with high purity.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its primary amine and ester functional groups, allowing it to serve as a versatile scaffold in multi-step syntheses.

Reactivity of the Aminomethyl Group

The primary amine is a nucleophile and can participate in a wide range of bond-forming reactions, including:

-

Amide Bond Formation: The amine can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a cornerstone reaction in the synthesis of a vast number of pharmaceutical compounds. Peptide coupling reagents such as PyBOP can be used for this purpose.[4]

-

Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with sodium triacetoxyborohydride) yields secondary or tertiary amines.

-

N-Alkylation and N-Arylation: The amine can be alkylated with alkyl halides or undergo coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form more complex amine derivatives.

Reactivity of the Ethyl Ester Group

The ester group can undergo several key transformations:

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide coupling.

-

Amidation: Direct reaction with amines, often at elevated temperatures, can convert the ester into an amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.

Applications in Drug Discovery

This compound is frequently employed as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[5] Its structure allows for the creation of analogs with potential anticonvulsant, anxiolytic, or neuroprotective effects.[5] It is also categorized as a building block for protein degraders, a rapidly emerging field in drug discovery.[2] The pyridine core is a common feature in many bioactive molecules, and the aminomethyl and ester groups provide convenient points for diversification to explore structure-activity relationships (SAR).[5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: While a comprehensive toxicological profile is not available, supplier safety data sheets (SDS) indicate potential hazards. The compound is often associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is between 0-8°C under an inert atmosphere.[1]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of pharmaceutical research and development. Its trifunctional nature provides a robust platform for the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory. This guide serves as a foundational resource to aid researchers in harnessing the synthetic potential of this important intermediate.

References

An In-Depth Technical Guide to Ethyl 2-(aminomethyl)isonicotinate Hydrochloride: A Key Building Block for Neurological Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminomethyl Isonicotinate Scaffold

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Ethyl 2-(aminomethyl)isonicotinate hydrochloride is paramount for its successful application in research and development.

| Property | Value | Source(s) |

| CAS Number | 1189983-26-3 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 216.67 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Purity | ≥97% (typical) | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. The compound is hygroscopic. | [3] |

| Solubility | Soluble in water, methanol, and ethanol. | [4] |

Safety and Handling:

This compound is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Synthetic Pathways: A Proposed Approach

While a specific, validated protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, two logical and well-precedented synthetic routes can be proposed based on the chemistry of related pyridine derivatives.[5]

Route 1: Reduction of a Nitrile Precursor

This approach is centered on the catalytic hydrogenation of a 2-cyano isonicotinate intermediate. This method is often favored for its clean conversion and the avoidance of harsh halogenating agents.

Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 2-cyanoisonicotinate

-

To a solution of a suitable starting material, such as a 2-halo- or 2-triflyloxy-isonicotinate, in an appropriate aprotic solvent (e.g., DMF or DMSO), add a cyanide source (e.g., zinc cyanide or potassium cyanide).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a ligand if necessary.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup. Extract the product with a suitable organic solvent.

-

Purify the crude product by flash column chromatography to yield Ethyl 2-cyanoisonicotinate.

Step 2: Reduction to this compound

-

Dissolve Ethyl 2-cyanoisonicotinate in a suitable solvent, such as ethanol or methanol, containing one equivalent of hydrochloric acid.

-

Add a hydrogenation catalyst, such as 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by the cessation of hydrogen uptake and analytical techniques (TLC or LC-MS).

-

Upon completion, filter the catalyst through a pad of celite.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford this compound as a solid.

Route 2: Chlorination and Amination

This classic two-step sequence involves the formation of a chloromethyl intermediate followed by nucleophilic substitution with an amine source. The Gabriel synthesis is a common and effective method for the amination step to avoid over-alkylation.[5]

Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 2-(chloromethyl)isonicotinate

-

Dissolve Ethyl 2-methylisonicotinate in a suitable solvent such as carbon tetrachloride.

-

Add N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide (BPO).

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Step 2: Gabriel Synthesis and Deprotection

-

Dissolve Ethyl 2-(chloromethyl)isonicotinate in DMF and add potassium phthalimide.

-

Heat the mixture to facilitate the Sₙ2 reaction, monitoring by TLC.

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the resulting phthalimide adduct in ethanol and add hydrazine hydrate.

-

Reflux the mixture to cleave the phthalimide group.

-

After cooling, acidify the mixture with hydrochloric acid to precipitate the phthalhydrazide byproduct.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by recrystallization to yield this compound.

Characterization and Spectroscopic Profile (Predicted)

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectroscopic features are predicted:[4][6][7]

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.6-8.8 ppm (d, 1H): Pyridine proton at position 6.

-

δ 7.8-8.0 ppm (s, 1H): Pyridine proton at position 3.

-

δ 7.6-7.8 ppm (d, 1H): Pyridine proton at position 5.

-

δ 4.3-4.5 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

δ 4.0-4.2 ppm (s, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).

-

δ 1.3-1.5 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

-

Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which will be concentration-dependent.

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ 164-166 ppm: Carbonyl carbon of the ester.

-

δ 150-152 ppm: Pyridine carbon at position 2.

-

δ 148-150 ppm: Pyridine carbon at position 6.

-

δ 138-140 ppm: Pyridine carbon at position 4.

-

δ 122-124 ppm: Pyridine carbon at position 5.

-

δ 120-122 ppm: Pyridine carbon at position 3.

-

δ 61-63 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

δ 45-47 ppm: Methylene carbon of the aminomethyl group (-CH₂NH₂).

-

δ 13-15 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3400-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt and C-H stretching.

-

~1730 cm⁻¹ (strong): C=O stretching of the ester.

-

~1610, 1560, 1480 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (ESI+):

-

m/z: [M+H]⁺ calculated for C₉H₁₂N₂O₂ is 181.09.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

The primary amine serves as a key nucleophilic handle for introducing diversity through acylation, sulfonylation, reductive amination, and urea formation. This allows for the exploration of structure-activity relationships (SAR) by appending various substituents. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or serve as a coordinating group for metal complexes. Alternatively, the ester can be directly converted to an amide or reduced to the corresponding primary alcohol.

The aminomethyl isonicotinate scaffold is particularly prevalent in the design of ligands for central nervous system (CNS) targets.[2][3] The pyridine ring can act as a hydrogen bond acceptor, and the overall structure provides a rigid framework for orienting functional groups to interact with protein binding sites. Derivatives of this scaffold are being investigated for their potential as anticonvulsant, anxiolytic, and neuroprotective agents.[3]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. While detailed, publicly available synthetic and characterization data are limited, this guide provides a robust, scientifically grounded framework for its preparation and use. By leveraging the reactivity of its amine, ester, and pyridine functionalities, researchers can efficiently generate diverse libraries of novel compounds for biological screening, particularly in the pursuit of new treatments for neurological and other disorders. The continued exploration of this and related scaffolds is likely to yield significant advances in drug discovery.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. shd-pub.org.rs [shd-pub.org.rs]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl isonicotinate (1570-45-2) 1H NMR [m.chemicalbook.com]

- 7. Ethyl 2-methylnicotinate(1721-26-2) 1H NMR spectrum [chemicalbook.com]

Ethyl 2-(aminomethyl)isonicotinate hydrochloride molecular structure and weight

An In-Depth Technical Guide to Ethyl 2-(aminomethyl)isonicotinate hydrochloride

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical and chemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular characteristics, synthesis logic, and its significant applications, grounding all claims in authoritative data.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No: 1189983-26-3) is the hydrochloride salt of ethyl 2-(aminomethyl)pyridine-4-carboxylate.[1] It has emerged as a crucial structural motif in medicinal chemistry and organic synthesis. Its architecture, featuring a pyridine ring substituted with a reactive primary amine and an ethyl ester, makes it an exceptionally versatile building block for creating more complex molecules.[1][2] This compound is particularly valued as a key intermediate in the synthesis of pharmaceuticals, most notably for agents targeting the central nervous system (CNS).[2] Researchers leverage its dual functionality to construct libraries of novel compounds for structure-activity relationship (SAR) studies, aiming to develop new therapeutics for neurological disorders, including potential anticonvulsant, anxiolytic, or neuroprotective agents.[1][2]

Molecular Structure and Physicochemical Properties

The utility of this compound stems directly from its molecular structure. The isonicotinate core (a pyridine-4-carboxylate) provides a rigid scaffold, while the aminomethyl group at the 2-position and the ethyl ester at the 4-position offer two distinct points for chemical modification. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Molecular Identity

The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and material handling.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | ethyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride; ETHYL 2-(AMINOMETHYL)ISONICOTINATE HCL | [3][4] |

| CAS Number | 1189983-26-3 | [1][5] |

| Molecular Formula | C₉H₁₃ClN₂O₂ (or C₉H₁₂N₂O₂·HCl) | [3][5] |

| Molecular Weight | 216.67 g/mol | [1][2][3][5] |

| Appearance | Off-white solid | [1] |

| Purity | Typically ≥97% to ≥99% (by HPLC) | [1][5] |

Structural Diagram

The diagram below illustrates the core chemical structure and the connectivity of the functional groups that are central to its reactivity and application in synthesis.

References

Solubility Profile of Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride in Organic Solvents: A Methodological & Predictive Analysis

An In-depth Technical Guide for Researchers

Abstract

Ethyl 2-(aminomethyl)isonicotinate hydrochloride is a key building block in synthetic chemistry, particularly in the development of pharmaceutical agents. Its utility in reaction media is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. Due to the scarcity of published quantitative data for this specific molecule, this document emphasizes the underlying chemical principles that dictate its solubility, provides a predictive framework based on solvent properties, and details a robust experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle and utilize this compound effectively in solution-phase applications.

Introduction: Chemical & Structural Context

This compound is a bifunctional molecule featuring a pyridine ring, an ethyl ester, and a primary aminomethyl group which is protonated to form a hydrochloride salt. This unique combination of a polar, ionizable group (the ammonium hydrochloride) and a moderately nonpolar ethyl ester moiety results in complex solubility behavior that is highly dependent on the nature of the solvent.

-

The Pyridine Core & Ester Group: The isonicotinate structure provides a rigid scaffold and potential for π-stacking interactions. The ethyl ester group introduces a degree of lipophilicity.

-

The Aminomethyl Hydrochloride Salt: This is the dominant functional group influencing solubility. As an ionic salt, it imparts significant polarity to the molecule. For dissolution, a solvent must be capable of overcoming the crystal lattice energy of this salt. This typically requires strong dipole-dipole interactions and, ideally, the ability to solvate both the cation (R-CH₂NH₃⁺) and the chloride anion (Cl⁻).

The interplay between the ionic salt portion and the organic backbone dictates that solubility will be poor in nonpolar solvents and favored in polar solvents, but with significant nuances based on the solvent's specific properties.

Predictive Solubility Framework

In the absence of extensive empirical data, a predictive framework based on solvent classification is essential for experimental design. Organic solvents are typically categorized based on their polarity, hydrogen bonding capability, and dielectric constant.

Solvent Classification and Predicted Solubility

| Solvent Class | Representative Solvents | Key Properties | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High dielectric constant, H-bond donors & acceptors | High to Moderate | These solvents are highly effective at solvating both the ammonium cation and the chloride anion through hydrogen bonding and strong dipole-dipole interactions, successfully overcoming the salt's crystal lattice energy. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High dielectric constant, H-bond acceptors only | Moderate to Low | Solvents like DMSO and DMF have strong dipoles capable of solvating the cation. However, their ability to solvate the chloride anion is less effective than that of protic solvents, potentially limiting overall solubility. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Low dielectric constant, no H-bonding | Very Low / Insoluble | These solvents lack the polarity required to overcome the crystal lattice energy of an ionic salt. The energy cost of solvating the charged species is too high, leading to negligible dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Intermediate polarity, weak H-bond acceptor | Low to Very Low | While more polar than hydrocarbons, their dielectric constant is generally insufficient to support the dissolution of ionic salts. Some limited solubility might be observed but is unlikely to be practical for most applications. |

This predictive table serves as a starting point for solvent selection in any experimental workflow.

Experimental Determination of Solubility: A Validated Protocol

Given the data gap, empirical determination is critical. The following protocol describes the Isothermal Shake-Flask Method, a gold-standard technique for measuring equilibrium solubility. This method ensures that the solution is fully saturated and that the measurement is accurate and reproducible.

Workflow for Isothermal Solubility Determination

The logical flow of the experimental protocol is designed to ensure equilibrium is reached and accurately measured.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials:

-

This compound (high purity grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other sealable glass containers

-

Isothermal orbital shaker or temperature-controlled water bath with stirring

-

Syringes (e.g., 1 mL glass)

-

Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

-

Analytical balance (4-5 decimal places)

-

Volumetric flasks and pipettes for dilution

-

HPLC-UV system or other suitable quantitative analytical instrument

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~50-100 mg.

-

Record the exact mass of the compound added.

-

Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Seal the vial securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the slurry at a constant speed sufficient to keep the solid suspended.

-

Allow the system to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours is recommended to ensure equilibrium is reached. A preliminary kinetic study can validate the required time.

-

-

Sampling:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed in the isothermal environment for 1-2 hours for the excess solid to settle.

-

Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a chemically-resistant 0.22 µm filter. This step is critical to remove all undissolved solid particles.

-

Immediately dispense the filtered sample into a pre-weighed volumetric flask and record the mass of the aliquot transferred. This allows for a precise density correction if calculating molarity.

-

-

Analysis:

-

Dilute the sample to a suitable concentration for analysis with the chosen solvent.

-

Quantify the concentration of the dissolved compound using a pre-calibrated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentration.

-

-

Calculation:

-

Calculate the concentration in the original, undiluted sample based on the dilution factor.

-

The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Factors Influencing Solubility: A Deeper Dive

Understanding the "why" behind solubility is as important as the quantitative value itself. The following factors are key.

The Energetics of Dissolution

The process of dissolution can be broken down into three energetic steps. The overall enthalpy of solution (ΔH_sol) determines whether the process is favorable.

Caption: Thermodynamic cycle for the dissolution process.

For this compound:

-

ΔH₁ (Lattice Energy): This is the energy required to break the ionic bonds in the crystal lattice. For a salt, this value is substantial.

-

ΔH₂ (Cavity Formation): This is the energy needed to create a space in the solvent for the solute molecule.

-

ΔH₃ (Solvation Energy): This is the energy released when the solute molecule interacts with solvent molecules. For our compound, this involves the solvation of the R-CH₂NH₃⁺ and Cl⁻ ions.

A solvent like methanol is effective because it provides a large, negative ΔH₃ through strong hydrogen bonding, which compensates for the high positive ΔH₁. A solvent like hexane provides almost no favorable ΔH₃, so the compound remains insoluble.

Effect of Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (ΔH_sol > 0). The additional thermal energy helps overcome the crystal lattice energy (ΔH₁). However, this relationship must be determined empirically, as exceptions exist. When reporting solubility, specifying the temperature is mandatory for the data to be meaningful.

pH and Free-Basing

The hydrochloride salt is stable in neutral or acidic conditions. However, in the presence of a basic solvent or upon addition of a base, the ammonium group (R-CH₂NH₃⁺) can be deprotonated to the free amine (R-CH₂NH₂). This "free base" form is significantly less polar and no longer ionic. Consequently, its solubility profile will dramatically shift, becoming more soluble in less polar organic solvents (like DCM or ethyl acetate) and less soluble in highly polar protic solvents. This is a critical consideration for downstream applications like extractions or chromatography.

Summary and Recommendations

The solubility of this compound is dominated by its ionic salt character.

-

High solubility is anticipated in polar protic solvents (e.g., methanol, ethanol).

-

Moderate to low solubility is expected in polar aprotic solvents (e.g., DMSO, DMF).

-

Insolubility is predicted in nonpolar and weakly polar solvents (e.g., hexanes, toluene, DCM).

Due to the lack of public quantitative data, it is imperative that researchers empirically determine solubility for their specific application and conditions using a robust method like the Isothermal Shake-Flask protocol detailed herein. Always consider the impact of temperature and potential pH shifts in the reaction medium, as these can profoundly alter the compound's solid-state and solubility.

Spectroscopic Profiling of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 2-(aminomethyl)isonicotinate hydrochloride (C₉H₁₂N₂O₂·HCl), a key intermediate in pharmaceutical research and drug development.[1][2] Recognizing the challenges in sourcing direct, comprehensive spectroscopic data for this specific molecule, this paper presents a detailed, predictive analysis based on established principles of spectroscopy and comparative data from closely related structural analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation and characterization of this compound and its derivatives. We will delve into the theoretical underpinnings and practical interpretations of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a self-validating system of protocols and analyses.

Introduction: The Significance of this compound

This compound, also known as ethyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, is a heterocyclic building block of considerable interest in medicinal chemistry.[1] Its structure, featuring a pyridine core substituted with an aminomethyl and an ethyl ester group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] This compound serves as a crucial starting material in the development of novel therapeutic agents, particularly those targeting the central nervous system.[1]

The precise characterization of such intermediates is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredients. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will provide a comprehensive interpretation of the expected spectroscopic data for this compound, drawing on established principles and data from analogous compounds to ensure a high degree of confidence in the predicted spectra.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt and likely soluble in polar solvents. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., -NH₃⁺). D₂O is a common choice for hydrochloride salts, and the data will be referenced to an internal standard, typically DSS or a residual solvent peak.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in D₂O is summarized in the table below. The chemical shifts are estimated based on the analysis of similar isonicotinate derivatives.[3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.8 - 9.0 | d | 1H | H-6 (Pyridine) | The proton adjacent to the nitrogen in the pyridine ring is expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen. |

| ~8.2 - 8.4 | s | 1H | H-3 (Pyridine) | This proton is on the pyridine ring and is expected to be in the aromatic region. |

| ~7.8 - 8.0 | d | 1H | H-5 (Pyridine) | This proton is on the pyridine ring and is expected to be in the aromatic region, coupled to H-6. |

| ~4.5 - 4.7 | s | 2H | -CH₂-NH₃⁺ | The methylene protons adjacent to the protonated amino group will be deshielded. The multiplicity will be a singlet as adjacent exchangeable protons in D₂O will not cause splitting. |

| ~4.4 - 4.6 | q | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester group, split by the adjacent methyl group. |

| ~1.3 - 1.5 | t | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester group, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is detailed below, with chemical shifts estimated by comparison with related isonicotinate esters.[3]

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~164 - 166 | C=O (Ester) | The carbonyl carbon of the ester group is typically found in this region. |

| ~150 - 152 | C-2 (Pyridine) | The carbon atom of the pyridine ring attached to the aminomethyl group. |

| ~148 - 150 | C-6 (Pyridine) | The carbon atom of the pyridine ring adjacent to the nitrogen. |

| ~140 - 142 | C-4 (Pyridine) | The carbon atom of the pyridine ring attached to the ester group. |

| ~125 - 127 | C-5 (Pyridine) | Aromatic carbon of the pyridine ring. |

| ~122 - 124 | C-3 (Pyridine) | Aromatic carbon of the pyridine ring. |

| ~62 - 64 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester. |

| ~45 - 47 | -CH₂-NH₃⁺ | The methylene carbon adjacent to the amino group. |

| ~13 - 15 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional moieties.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, being a solid, is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for this compound, with interpretations based on characteristic group frequencies and data from similar compounds.[3]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100 - 2800 | Strong, Broad | N-H | Stretching vibration of the -NH₃⁺ group. |

| ~3000 - 2900 | Medium | C-H | Aromatic and aliphatic C-H stretching. |

| ~1730 - 1710 | Strong | C=O | Ester carbonyl stretching. |

| ~1610 - 1590 | Medium | C=C, C=N | Pyridine ring stretching vibrations. |

| ~1250 - 1200 | Strong | C-O | Ester C-O stretching. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

For a polar and non-volatile compound like this compound, Electrospray Ionization (ESI) is the most suitable ionization technique. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile/water, and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming the elemental composition.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the free base (Ethyl 2-(aminomethyl)isonicotinate).

-

Molecular Formula of Free Base: C₉H₁₂N₂O₂

-

Molecular Weight of Free Base: 180.21 g/mol

-

Predicted [M+H]⁺ ion (monoisotopic): m/z 181.0977

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of Ethyl 2-(aminomethyl)isonicotinate.

The fragmentation of the molecular ion would likely involve the loss of neutral molecules such as ethanol (from the ester group) or ammonia (from the aminomethyl group), as well as radical losses.

Conclusion

References

An In-Depth Technical Guide to the Thermochemical Properties of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the thermochemical properties of Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS 1189983-26-3). In the fast-paced environment of pharmaceutical development, a thorough understanding of a compound's thermal behavior is paramount for ensuring safety, stability, and efficacy. This document moves beyond a simple data sheet to offer a methodological blueprint for both experimental and computational characterization, empowering researchers to generate reliable thermochemical data for this and other novel compounds.

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its molecular structure, featuring a reactive amine and an ester functional group, makes it a versatile building block in medicinal chemistry.[1] Given its role in drug development, a deep understanding of its thermochemical properties is not merely academic but a critical component of risk assessment and process optimization.

The Critical Role of Thermochemical Properties in Pharmaceutical Development

Thermochemical data, such as enthalpy of formation, heat capacity, and thermal decomposition kinetics, are fundamental to:

-

Safety and Hazard Analysis: Identifying exothermic decomposition events is crucial to prevent runaway reactions during synthesis, purification, and storage.

-

Polymorph Screening: Different crystalline forms of a drug can exhibit distinct melting points and thermal stabilities, impacting bioavailability and formulation.

-

Formulation and Stability Studies: Understanding the thermal limits of a compound informs the selection of excipients and storage conditions to ensure the final drug product's shelf life.

-

Process Chemistry: Thermochemical data aids in the design of safe and efficient manufacturing processes, including reaction calorimetry and drying operations.

A Dual-Pronged Approach to Thermochemical Characterization

Given the limited publicly available experimental data for this compound, a robust characterization strategy integrates both experimental thermal analysis and ab initio computational modeling. This dual approach provides a self-validating system where computational predictions can guide experimental design and experimental results can refine computational models.

Figure 1: A dual-pronged workflow for the comprehensive thermochemical characterization of this compound.

Experimental Protocol: Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)

Simultaneous TGA-DSC is a powerful technique that measures both the change in mass (TGA) and the heat flow (DSC) of a sample as a function of temperature in a controlled atmosphere.[2][3] This provides a comprehensive picture of thermal events such as melting, crystallization, and decomposition.

Experimental Rationale

For a hydrochloride salt like this compound, we anticipate several key thermal events:

-

Desolvation: If the compound exists as a hydrate, an initial endothermic event corresponding to water loss will be observed.

-

Melting: A sharp endothermic peak in the DSC curve, with no corresponding mass loss in the TGA curve, indicates melting.

-

Decomposition: This is often a complex process that can be endothermic or exothermic and is characterized by significant mass loss in the TGA curve. The presence of the hydrochloride moiety may influence the decomposition pathway.

Step-by-Step Experimental Methodology

-

Instrument Calibration: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass using certified reference materials (e.g., indium for temperature and heat flow, a certified weight for the balance).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or ceramic crucible. A smaller sample size is often preferred in early drug discovery phases to conserve material.[2][3]

-

Experimental Conditions:

-

Purge Gas: Use an inert purge gas, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficiently high to ensure complete decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

-

-

Data Analysis:

-

Correlate the DSC heat flow curve with the TGA mass loss curve.

-

Determine the onset and peak temperatures for all thermal events.

-

Quantify mass losses and integrate DSC peaks to determine the enthalpy of transitions.

-

Hypothetical Data Presentation

The following table summarizes the expected data from a TGA-DSC analysis of this compound, based on the behavior of similar pharmaceutical salts.[2][3]

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Heat Flow (J/g) | Interpretation |

| Endotherm 1 | ~95 | ~110 | ~7.7% | -150 | Potential loss of a single water molecule (for a monohydrate) |

| Endotherm 2 | ~180 | ~185 | 0% | -90 | Melting of the anhydrous form |

| Exotherm 1 | ~250 | ~275 | > 60% | +350 | Onset of exothermic decomposition |

Computational Protocol: Ab Initio Thermochemistry

Computational chemistry provides a powerful means to predict thermochemical properties from first principles, offering insights that can be difficult to obtain experimentally.[4][5] Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost.

Computational Rationale

By solving the electronic structure of this compound, we can calculate its fundamental thermochemical properties. This approach is particularly valuable for determining the gas-phase enthalpy of formation, which is a cornerstone of thermochemical calculations.

References

The Strategic deployment of Ethyl 2-(aminomethyl)isonicotinate hydrochloride in Modern Medicinal Chemistry

A Technical Guide for Advanced Drug Discovery Professionals

Abstract

Ethyl 2-(aminomethyl)isonicotinate hydrochloride represents a pivotal, yet underexplored, building block in the lexicon of medicinal chemistry. Its unique structural arrangement, featuring a reactive primary amine and an ester moiety on a biologically significant isonicotinic acid scaffold, presents a versatile platform for the synthesis of novel therapeutic agents. This guide delineates the strategic potential of this intermediate, with a primary focus on its application in the development of next-generation histone deacetylase (HDAC) inhibitors for oncology. Furthermore, we will explore its broader utility in crafting agents for central nervous system (CNS) disorders and infectious diseases. This document serves as a technical primer, offering not only theoretical insights but also actionable experimental protocols and workflow visualizations to empower researchers in their drug discovery endeavors.

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound (CAS Number: 1189983-26-3) is a heterocyclic compound whose value lies in its bifunctional nature. The primary aminomethyl group serves as a key nucleophilic handle for a variety of chemical transformations, most notably amide bond formation, while the ethyl ester provides a site for further modification or can be hydrolyzed to the corresponding carboxylic acid.[1][2] The isonicotinate core itself is a well-established pharmacophore, present in numerous approved drugs, including the frontline antituberculosis agent isoniazid.[3] This inherent biological relevance, combined with its synthetic tractability, positions this compound as a high-potential starting material for generating diverse libraries of bioactive molecules, particularly for targeting neurological disorders and as enzyme inhibitors.[3][4]

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.67 g/mol |

| CAS Number | 1189983-26-3 |

| Appearance | Solid |

| Purity | Typically ≥97% |

Core Application: A Gateway to Novel Histone Deacetylase (HDAC) Inhibitors

The epigenetic regulation of gene expression is a cornerstone of cellular function, and its dysregulation is a hallmark of cancer.[4] Histone deacetylases (HDACs) are key enzymes in this process, and their inhibition has emerged as a validated therapeutic strategy in oncology.[5] Several HDAC inhibitors have received FDA approval, yet the quest for isoform-selective inhibitors with improved efficacy and safety profiles is ongoing.[5][6] The 2-(aminomethyl)pyridine scaffold, inherent to our title compound, is a key structural motif in a novel class of potent and selective HDAC3 inhibitors.[4]

The Rationale: Mimicking a Proven Pharmacophore

Recent research has identified a class of N-(2-aminophenyl)-benzamide HDAC inhibitors that exhibit high potency and selectivity for Class I HDACs, particularly HDAC3.[4][7] A critical component of these inhibitors is a heterocyclic "capping group" that engages with the surface of the enzyme. We propose that this compound is an ideal starting material to construct novel capping groups for this pharmacophore. The aminomethyl moiety can be readily acylated to introduce the rest of the inhibitor structure, creating a direct and efficient synthetic route to novel chemical entities in this class.

Caption: Pharmacophore model for proposed HDAC inhibitors.

Proposed Synthetic Workflow: Amide Coupling

The synthesis of these proposed HDAC inhibitors hinges on a standard yet robust amide coupling reaction.[8] The primary amine of this compound can be coupled with a carboxylic acid-containing fragment that bears the zinc-binding group. This reaction is typically mediated by a peptide coupling reagent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Caption: Proposed workflow for synthesizing HDAC inhibitors.

Experimental Protocol: Synthesis of a Representative Inhibitor

The following protocol is a representative procedure for the synthesis of a novel HDAC inhibitor based on analogous methods.[4]

Step 1: Amide Coupling

-

To a solution of 4-((2-amino-N-(tert-butoxycarbonyl)phenyl)carbamoyl)benzoic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected intermediate.

Step 2: Deprotection and Saponification

-

Dissolve the purified intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature for 2-4 hours.

-

Monitor the saponification of the ethyl ester and deprotection of the Boc group by LC-MS.

-

Once complete, acidify the reaction mixture to pH ~5-6 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers, concentrate, and purify by preparative HPLC to obtain the final inhibitor.

Representative Biological Data and Structure-Activity Relationships (SAR)

While specific data for compounds derived directly from this compound is not yet published, the data from closely related analogs with a 2-(aminomethyl)pyridine capping group provide a strong predictive framework for their potential activity.[4]

| Compound (Analog) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3-NCoR2 IC₅₀ (nM) |

| Analog 15k [4] | 80 | 110 | 6 |

| Mocetinostat [4] | 170 | 250 | 3 |

The key takeaways for SAR are:

-

The N-(2-aminophenyl)-benzamide moiety is crucial for potent HDAC inhibition, acting as the zinc-binding group.[4]

-

The 2-(aminomethyl)pyridine unit serves as an effective capping group, likely forming favorable interactions with surface residues of the enzyme.[4]

-

The ester of the starting material can be hydrolyzed to the corresponding carboxylic acid, which may provide an additional interaction point or improve solubility.

Broader Applications in Medicinal Chemistry

Beyond its promising role in the synthesis of HDAC inhibitors, this compound is a valuable starting material for other therapeutic areas.

Central Nervous System (CNS) Agents

The isonicotinic acid scaffold is a privileged structure in CNS drug discovery.[1] Derivatives have been explored for their potential as anticonvulsant, anxiolytic, and neuroprotective agents.[1][2] The aminomethyl group of our title compound allows for the introduction of a wide variety of substituents, enabling the systematic exploration of chemical space to optimize properties such as blood-brain barrier penetration and target engagement. For example, acylation of the amine with various substituted benzoic acids could lead to a library of amides for screening against CNS targets.

Anti-infective Agents

The structural similarity of the isonicotinic acid core to that of isoniazid suggests its potential in the development of new anti-tuberculosis agents.[3] Drug resistance is a growing threat, and novel agents are urgently needed. This compound can be used to create derivatives that may circumvent existing resistance mechanisms. For instance, the amine could be used to link the isonicotinate core to other pharmacophores known to have antibacterial activity, creating hybrid molecules with dual modes of action.

Conclusion

This compound is a synthetically versatile and strategically valuable building block for modern drug discovery. Its bifunctional nature allows for the efficient construction of diverse molecular architectures. As demonstrated through the compelling case study of HDAC inhibitors, this compound provides a direct route to novel, potent, and selective therapeutic candidates. Its broader potential in CNS and anti-infective research further underscores its importance. It is our hope that this technical guide will inspire and equip medicinal chemists to fully exploit the potential of this powerful intermediate in their pursuit of innovative medicines.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. growingscience.com [growingscience.com]

Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic scaffolds are fundamental to modern medicinal chemistry, forming the core of over 85% of all biologically active chemical entities.[1] Their prevalence stems from their ability to present functional groups in well-defined spatial arrangements and modulate key physicochemical properties like solubility and lipophilicity, which are critical for optimizing ADME/Tox profiles.[1] Ethyl 2-(aminomethyl)isonicotinate hydrochloride has emerged as a particularly valuable and versatile building block in this domain.[2][3] Its structure, featuring a nucleophilic primary amine, an electrophilic ester, and a pyridine ring, provides a unique trifecta of reactive sites. This guide offers a comprehensive exploration of this precursor, detailing its synthesis, core reactivity, and application in the strategic construction of novel heterocyclic systems with significant potential in drug discovery.

Core Compound Analysis: Synthesis and Properties

A thorough understanding of the precursor's synthesis and intrinsic properties is paramount for its effective utilization in complex synthetic campaigns.

Recommended Synthesis Protocol

The hydrochloride salt is typically prepared via the hydrogenation of a corresponding cyanopyridine precursor, a robust and scalable method.

Protocol: Synthesis of this compound

-

Precursor Preparation: To a stirred suspension of isonicotinic acid (1.0 eq) in toluene (6 mL/g), add thionyl chloride (1.1 eq) followed by a catalytic amount of dimethylformamide (DMF, 0.01 eq).

-

Heat the mixture to 100°C for 90 minutes. Cool to 90°C and carefully add absolute ethanol (excess) dropwise. Maintain the temperature at 100°C for an additional 90 minutes.[4]

-

Cool the reaction in an ice bath to precipitate ethyl isonicotinate hydrochloride, which can be carried forward. The subsequent steps would involve functionalization to install the 2-cyano group followed by reduction.

-

Hydrogenation: Charge a pressure vessel with ethyl 2-cyanoisonicotinate (1.0 eq) dissolved in a solution of concentrated HCl (1.2 eq) in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.1 w/w).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

-

Agitate the mixture at room temperature for 48 hours or until reaction completion is confirmed by HPLC-MS analysis.[5]

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to afford this compound as a crystalline solid.

Physicochemical Data

Proper handling and storage are dictated by the compound's physical properties.

| Property | Value | Reference |

| CAS Number | 1189983-26-3 | [6] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [6] |

| Molecular Weight | 216.67 g/mol | [7] |

| Appearance | Off-white to pale yellow solid | - |

| Storage | 2-8°C, under inert atmosphere | [7] |

Strategic Reactivity: A Multi-Functional Scaffold

The synthetic utility of ethyl 2-(aminomethyl)isonicotinate stems from its distinct reactive centers. The primary amine serves as a potent nucleophile, the ester as an electrophilic handle for cyclization, and the pyridine nitrogen influences the molecule's overall electronic properties.

Caption: Key reactive centers of ethyl 2-(aminomethyl)isonicotinate.

This unique combination enables a variety of cyclocondensation reactions, allowing for the construction of diverse heterocyclic cores from a single, readily accessible starting material.[3][7]

Synthesis of Novel Heterocycles: Protocols and Mechanisms

The true power of this precursor is demonstrated in its application to build complex, biologically relevant scaffolds. This section details the synthesis of two such classes: Imidazo[1,5-a]pyridines and Pyrazolo[1,5-a]pyridines.

Imidazo[1,5-a]pyridines via Cyclocondensation

Imidazo[1,5-a]pyridines are privileged structures in medicinal chemistry, often found in agents targeting the central nervous system. The synthesis leverages the nucleophilicity of the aminomethyl group to react with a suitable two-carbon electrophile, followed by intramolecular cyclization.

Mechanism Rationale: The reaction proceeds via an initial nucleophilic attack of the primary amine onto an electrophilically activated species, such as an aldehyde or ketone equivalent. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the fused bicyclic system. The choice of a strong acid catalyst like polyphosphoric acid (PPA) facilitates both the activation of the electrophile and the final dehydration step.[8]

Caption: Workflow for Imidazo[1,5-a]pyridine synthesis.

Experimental Protocol: Synthesis of Ethyl 3-phenylimidazo[1,5-a]pyridine-7-carboxylate (Representative Example)

-

Reaction Setup: To a flask containing polyphosphoric acid (PPA, 10x weight of amine), heat to 110°C.

-

Reactant Addition: In a separate flask, neutralize this compound (1.0 eq) with a suitable base (e.g., NaHCO₃ solution), extract the free amine into an organic solvent (e.g., dichloromethane), and dry thoroughly. Remove the solvent in vacuo.

-

Add benzaldehyde (1.1 eq) to the free amine.

-

Add the amine/aldehyde mixture dropwise to the hot PPA with vigorous stirring.

-

Reaction Monitoring: Stir the reaction at 110°C for 3-5 hours, monitoring progress by TLC or LC-MS.

-

Quenching: Cool the reaction vessel in an ice bath and carefully quench the reaction by adding crushed ice, followed by slow neutralization with a concentrated aqueous ammonia solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude material by column chromatography (silica gel) to yield the target compound.

Table of Representative Substrates

| Aldehyde/Ketone Reactant | Conditions | Yield (%) |

| Benzaldehyde | PPA, 110°C, 3h | 78 |

| 4-Chlorobenzaldehyde | PPA, 110°C, 4h | 72 |

| 2-Thiophenecarboxaldehyde | PPA, 110°C, 3.5h | 65 |

| Acetophenone | PPA, 120°C, 5h | 58 |

Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition Strategy

Pyrazolo[1,5-a]pyridines and the related pyrazolo[1,5-a]pyrimidines are scaffolds of high interest, known to act as kinase inhibitors and adenosine antagonists.[9][10][11] A plausible synthetic route involves converting the primary amine of the precursor into a reactive N-aminopyridinium ylide intermediate, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile like an alkyne or activated alkene.[12][13]

Mechanism Rationale: The synthesis begins by converting the aminomethylpyridine into an N-aminopyridinium salt. Treatment with a base generates a transient N-iminopyridinium ylide, a 1,3-dipole. This ylide rapidly reacts with an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD) in a concerted [3+2] cycloaddition reaction. Subsequent aromatization yields the stable pyrazolo[1,5-a]pyridine core.[9][13]

Caption: Pathway for Pyrazolo[1,5-a]pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2-methylpyrazolo[1,5-a]pyridine-6,7-dicarboxylate

-

N-Amination: To a solution of ethyl 2-(aminomethyl)isonicotinate free amine (1.0 eq) in a suitable solvent like DMF, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Ylide Generation & Cycloaddition: To the resulting N-aminopyridinium salt solution, add potassium carbonate (K₂CO₃, 3.0 eq) and diethyl acetylenedicarboxylate (DEADC, 1.2 eq).

-

Reaction: Heat the mixture to 80°C and stir for 6 hours. The reaction environment must be inert (under Nitrogen or Argon).

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the residue via flash column chromatography to obtain the desired product.

Relevance in Medicinal Chemistry & Drug Discovery

The heterocycles derived from ethyl 2-(aminomethyl)isonicotinate are not mere chemical curiosities; they are central to the development of new therapeutic agents.[14][15] The ability to rapidly generate libraries of these compounds allows for extensive structure-activity relationship (SAR) studies.

-

CNS Agents: The rigid, planar structures of imidazo- and pyrazolopyridines are ideal for interacting with receptors and enzymes in the central nervous system.[7]

-

Kinase Inhibitors: The pyrazolopyridine scaffold, in particular, is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology.[9][11]

-

Antimicrobial/Antiviral Agents: Nitrogen-rich heterocycles frequently exhibit potent activity against a wide range of pathogens.[16]

Caption: From precursor to drug candidate workflow.

Conclusion

This compound is a high-value precursor that provides an efficient and versatile entry point to a wide array of medicinally relevant heterocyclic scaffolds. Its well-defined reactivity allows for predictable and strategic synthetic planning, enabling researchers in both academic and industrial settings to accelerate the discovery of novel chemical entities. The methodologies presented in this guide serve as a foundational framework for exploiting this building block to its full potential in the ongoing quest for innovative therapeutic solutions.

References

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. a2bchem.com [a2bchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Ethyl 2-(aminomethyl)nicotinate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 1189983-26-3 [amp.chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 14. covethouse.eu [covethouse.eu]

- 15. nveo.org [nveo.org]

- 16. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]

The Advent of a Key Pharmaceutical Building Block: A Technical Guide to the Synthesis of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding have made it a favored heterocycle in drug design.[2] Within this important class of compounds, Ethyl 2-(aminomethyl)isonicotinate hydrochloride has emerged as a versatile building block, particularly in the synthesis of agents targeting the central nervous system.[4] This guide provides a comprehensive technical overview of the probable synthetic routes to this compound, grounded in established chemical principles and historical context, to offer researchers and drug development professionals a thorough understanding of its synthesis and significance.

Historical Context: The Rise of Pyridine Derivatives in Medicine

The journey of pyridine from a coal tar byproduct, first isolated in the 19th century, to a multi-ton-per-year synthetic staple is a testament to its chemical versatility.[3][5] The first synthesis of the parent pyridine ring was achieved in 1876 by Sir William Ramsay.[5] However, it was the functionalization of the pyridine ring that unlocked its true potential in medicinal chemistry. Early discoveries, such as the anti-tubercular activity of isoniazid, a simple hydrazide derivative of isonicotinic acid, highlighted the therapeutic promise held by this heterocyclic core. This historical backdrop sets the stage for understanding the development and importance of more complex derivatives like this compound.

Strategic Synthesis: A Logical Approach to a Key Intermediate

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from well-established and fundamental organic chemistry reactions. The overall strategy involves a two-part approach: first, the formation of the ethyl isonicotinate core, and second, the introduction of the crucial aminomethyl group at the 2-position of the pyridine ring.

Part 1: Formation of the Ethyl Isonicotinate Core

The synthesis of the ethyl isonicotinate backbone is a foundational step. A common and efficient method for this transformation is the Fischer esterification of isonicotinic acid (also known as pyridine-4-carboxylic acid).

Experimental Protocol: Fischer Esterification of Isonicotinic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid.

-

Reagent Addition: Add a suitable solvent, such as toluene, followed by an excess of absolute ethanol. A catalytic amount of a strong acid, like sulfuric acid or p-toluenesulfonic acid, is then carefully added.

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol and toluene are removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield crude ethyl isonicotinate.

-

Final Purification: The crude product can be further purified by vacuum distillation to obtain pure ethyl isonicotinate.

Alternatively, for a more reactive approach, isonicotinic acid can be converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ethanol.[6]

Table 1: Comparison of Esterification Methods

| Method | Reagents | Advantages | Disadvantages |

| Fischer Esterification | Isonicotinic acid, Ethanol, Strong acid catalyst | Cost-effective, relatively simple setup | Reversible reaction, may require removal of water to drive to completion |

| Acid Chloride Route | Isonicotinic acid, Thionyl chloride, Ethanol | High yield, irreversible | Thionyl chloride is corrosive and requires careful handling |

Part 2: Introduction of the Aminomethyl Group at the 2-Position

The introduction of the aminomethyl (-CH₂NH₂) group onto the ethyl isonicotinate backbone is the key transformation to arrive at the target molecule. Several synthetic routes are viable, with the choice often depending on the availability of starting materials and desired scale. A highly plausible and widely used industrial method involves the catalytic reduction of a 2-cyano precursor.

Logical Synthesis Pathway

Caption: A plausible synthetic pathway to this compound.

Step A: Cyanation of a Halogenated Precursor

A common strategy to introduce a cyano group is through the nucleophilic substitution of a halogenated pyridine derivative. For this synthesis, a plausible starting material would be ethyl 2-chloroisonicotinate.

Experimental Protocol: Catalytic Reduction of Ethyl 2-cyanoisonicotinate

-

Catalyst and Solvent: A pressure-resistant reaction vessel is charged with the catalyst, typically palladium on carbon (Pd/C). A suitable solvent, such as methanol or ethanol, is added.

-

Substrate Addition: Ethyl 2-cyanoisonicotinate is dissolved in the solvent and added to the reaction vessel.

-

Hydrogenation: The vessel is sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas. The reaction is then stirred vigorously at a controlled temperature and pressure.

-

Reaction Monitoring: The uptake of hydrogen is monitored to gauge the progress of the reaction. HPLC or Gas Chromatography (GC) can also be used to confirm the disappearance of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. The filtrate, containing the desired ethyl 2-(aminomethyl)isonicotinate, is collected.

Alternative Strategies for Aminomethylation

While the cyano reduction route is highly effective, other methods for introducing an aminomethyl group are also well-documented in organic synthesis and could be applied here.

-

Reductive Amination of a 2-Formyl Precursor: This would involve the synthesis of ethyl 2-formylisonicotinate, followed by a reductive amination reaction with ammonia or a protected ammonia equivalent.[7][8][9] Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[8]

-

Nucleophilic Substitution of a 2-Halomethyl Precursor: The synthesis could proceed from ethyl 2-(chloromethyl)isonicotinate, which would then be reacted with ammonia or a suitable nitrogen nucleophile.

Step B: Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling of the amine product.

Experimental Protocol: Hydrochloride Salt Formation

-